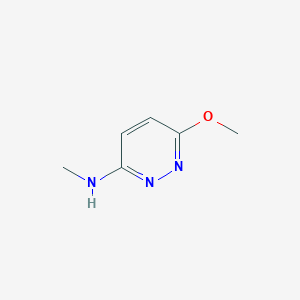

6-Methoxy-N-methylpyridazin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

61471-99-6 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

6-methoxy-N-methylpyridazin-3-amine |

InChI |

InChI=1S/C6H9N3O/c1-7-5-3-4-6(10-2)9-8-5/h3-4H,1-2H3,(H,7,8) |

InChI Key |

OQKDINOPXYGCBZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Methoxy N Methylpyridazin 3 Amine and Its Analogs

Direct Synthetic Routes to 6-Methoxy-N-methylpyridazin-3-amine

Direct synthetic approaches to 6-Methoxy-N-methylpyridazin-3-amine primarily involve the functionalization of a pre-existing pyridazine (B1198779) core. These methods are advantageous for their straightforwardness and efficiency in introducing the desired substituents.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Pyridazine Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted pyridazines. researchgate.netnih.gov This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile. wikipedia.orgyoutube.com In the context of 6-Methoxy-N-methylpyridazin-3-amine synthesis, a common precursor is a dihalopyridazine, which allows for sequential substitution reactions.

The reactivity of the pyridazine ring towards nucleophilic attack is enhanced by the presence of the two nitrogen atoms, which withdraw electron density from the ring. masterorganicchemistry.com The positions ortho and para to the ring nitrogens are particularly activated. For instance, the reaction of 3,6-dichloropyridazine with sodium methoxide can selectively yield 3-chloro-6-methoxypyridazine. The subsequent reaction with methylamine can then displace the remaining chlorine atom to afford the desired product. The regioselectivity of these substitutions can often be controlled by reaction conditions such as temperature and the choice of solvent.

Recent studies have shown that fluoride-promoted SNAr reactions can be highly efficient for the amination of halo-imidazo[1,2-b]pyridazines, a related class of compounds. researchgate.net This suggests that similar conditions could be optimized for the synthesis of 6-Methoxy-N-methylpyridazin-3-amine.

| Precursor | Nucleophile | Product | Key Conditions |

|---|---|---|---|

| 3,6-Dichloropyridazine | Sodium Methoxide | 3-Chloro-6-methoxypyridazine | Methanol, Reflux |

| 3-Chloro-6-methoxypyridazine | Methylamine | 6-Methoxy-N-methylpyridazin-3-amine | DMSO, Heat |

Amination Reactions in Pyridazine Synthesis

Direct amination of pyridazine precursors is another key strategy. This can be achieved through various methods, including the Buchwald-Hartwig amination, which has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions. organic-chemistry.org

For the synthesis of 6-Methoxy-N-methylpyridazin-3-amine, a suitable starting material would be 3-bromo-6-methoxypyridazine. The reaction of this substrate with methylamine in the presence of a palladium catalyst and a suitable phosphine ligand would yield the target compound. The choice of ligand is often crucial for the efficiency of the Buchwald-Hartwig reaction, with sterically hindered biarylphosphine ligands generally providing the best results. wikipedia.org

A simple and efficient amination of 3-iodo-6-arylpyridazines has been performed using palladium-catalyzed cross-coupling, highlighting the utility of this approach for accessing a wide range of pharmacologically relevant pyridazine derivatives. researchgate.net

Cyclization and Ring-Closure Strategies for Pyridazine Core Formation

The construction of the pyridazine ring itself is a fundamental aspect of synthesizing its derivatives. researchgate.net These methods typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. nih.gov This approach offers a high degree of flexibility in introducing substituents onto the pyridazine core from the outset.

For example, the reaction of a suitably substituted maleic anhydride or a γ-keto acid with hydrazine can lead to the formation of a pyridazinone ring. Subsequent chemical modifications, such as chlorination followed by nucleophilic substitution, can then be employed to introduce the desired methoxy (B1213986) and methylamino groups.

Ring-closing metathesis (RCM) has also been explored as a method for the synthesis of substituted pyridazines, where a key step after RCM involves the elimination of a sulfinate to generate the aromatic system. nih.gov Additionally, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

Advanced Coupling Reactions in Functionalization

Modern synthetic chemistry offers a plethora of advanced coupling reactions that are invaluable for the functionalization of the pyridazine core. These reactions allow for the precise introduction of a wide variety of substituents, enabling the generation of diverse libraries of pyridazine analogs for structure-activity relationship (SAR) studies.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in organic synthesis. researchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is widely used for the formation of carbon-carbon bonds. nih.govacs.org In the context of pyridazine synthesis, a halopyridazine can be coupled with an appropriate boronic acid or ester to introduce aryl or alkyl substituents.

The Buchwald-Hartwig amination, as previously mentioned, is the premier method for forming carbon-nitrogen bonds. wikipedia.orgnih.gov Its application in the synthesis of aminated pyridazines is extensive. researchgate.net The development of increasingly sophisticated catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides, often with high functional group tolerance. acsgcipr.orgorganic-chemistry.org

| Reaction | Pyridazine Substrate | Coupling Partner | Catalyst/Ligand System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-6-methoxypyridazine | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-6-methoxypyridazine |

| Buchwald-Hartwig | 3-Bromo-6-methoxypyridazine | Methylamine | Pd₂(dba)₃ / XPhos | 6-Methoxy-N-methylpyridazin-3-amine |

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as a highly attractive and atom-economical approach to the synthesis of complex molecules. rsc.org This strategy avoids the need for pre-functionalized starting materials, such as halides or organometallics, by directly converting a C-H bond into a C-C or C-heteroatom bond.

While the C-H functionalization of pyridines has been extensively studied, the application of these methods to pyridazines is an area of growing interest. beilstein-journals.orgrsc.org The inherent electronic properties of the pyridazine ring, with its electron-deficient nature, present both challenges and opportunities for regioselective C-H activation. nih.gov Rhodium-mediated C-H activation has been successfully employed for the construction of pyridazine analogues. researchgate.net The development of new catalytic systems that can selectively activate specific C-H bonds on the pyridazine nucleus will undoubtedly open up new avenues for the synthesis of novel derivatives of 6-Methoxy-N-methylpyridazin-3-amine.

Photochemical Methods for N-Alkylation and other Derivatizations

Photochemistry offers a unique approach for the derivatization of pyridazine systems, utilizing light to induce chemical transformations. The application of photochemical methods to pyridazine N-oxides, for instance, serves as a versatile tool for synthesizing complex heterocyclic structures. proquest.com Upon irradiation with UV light, typically around 350 nm, pyridazine N-oxides can undergo photochemical ring opening to form elaborate pyrazole motifs. proquest.com This reactivity has been explored with various substituents on the pyridazine core, including electron-donating and electron-withdrawing aryl groups, as well as different nucleophiles like nitrogen, oxygen, and sulfur at the C6 position. proquest.com

The mechanism for these photoisomerization reactions often involves the formation of a diazo intermediate from the first excited singlet state. researchgate.netpreprints.org This intermediate can then undergo a ring-closure reaction to yield a pyrazole derivative or, alternatively, lose a nitrogen molecule to form a furan derivative. researchgate.netpreprints.org For example, the irradiation of 3,6-diphenylpyridazine N-oxide results in the formation of 3-benzoyl-5-phenylpyrazole and a smaller amount of 2,5-diphenylfuran. preprints.org In contrast, the photolysis of 3-phenylpyridazine N-oxide exclusively yields 2-phenylfuran. researchgate.netpreprints.org

Another photochemical strategy involves the photolysis of azido-pyridazine derivatives. The irradiation of 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine in different solvents generates a photolytic nitrene intermediate. researchgate.nettsijournals.com This reactive intermediate can then undergo a ring-opening reaction to produce various 3-substituted pyridazine derivatives. researchgate.nettsijournals.com The specific outcome of the reaction is highly dependent on the solvent used, which can react with the nitrene intermediate at a rate faster than the ring-opening, leading to the formation of different substituted anilino derivatives. researchgate.net

| Starting Material | Photochemical Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 3,6-Diphenylpyridazine N-oxide | UV Irradiation | 3-Benzoyl-5-phenylpyrazole, 2,5-Diphenylfuran | preprints.org |

| 3-Phenylpyridazine N-oxide | UV Irradiation | 2-Phenylfuran | researchgate.netpreprints.org |

| 3-Azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine | UV Irradiation in various solvents | 3-Substituted pyridazine derivatives | researchgate.nettsijournals.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govgeorgiasouthern.edunih.gov This technology has been successfully applied to the synthesis of a wide array of pyridazine derivatives. nih.govgeorgiasouthern.edutandfonline.comasianpubs.org

The benefits of microwave irradiation include efficient and rapid heating, which can lead to the formation of purer products and simplify workup procedures. rasayanjournal.co.in For instance, the synthesis of various polyfunctional pyridazine derivatives has been achieved with high efficiency under microwave irradiation, often in solvent-free conditions, which further enhances the environmental friendliness of the process. tandfonline.com

Several studies have demonstrated the utility of microwave assistance in preparing bioactive pyridazine analogs. Novel 1-thiazolyl-pyridazinedione derivatives have been synthesized via a multicomponent reaction under microwave irradiation, utilizing an eco-friendly chitosan catalyst. mdpi.com This method provides high yields in a short amount of time. mdpi.com Similarly, an efficient microwave-assisted synthesis of sulfonamide derivatives incorporating the pyridazine moiety has been developed, with the resulting compounds showing significant antibacterial and antifungal activity. nih.gov The synthesis of 3,4,6-triarylpyridazines from 1,2-dicarbonyls, active methylene compounds, and hydrazine has also been effectively carried out using a recyclable KOH-alumina catalyst under microwave conditions. mdpi.com

More specifically related to the target compound's structural class, a microwave-assisted synthesis for previously unreported 6-methoxy-5,6-dihydro-5-azapurines has been developed. acs.org This method is noted for being simple, fast, and reliant on readily accessible reagents. acs.org

| Product Class | Synthetic Approach | Key Advantages of Microwave Synthesis | Reference |

|---|---|---|---|

| 1-Thiazolyl-pyridazinediones | Multicomponent reaction with chitosan catalyst | High yields, short reaction time, eco-friendly | mdpi.com |

| Pyridazine-containing sulfonamides | Reaction of sulfonamides with various reagents | Efficient and simple protocol | nih.gov |

| Polyfunctional Pyridazines | Solvent-free conditions | Short reaction times, high yields | tandfonline.com |

| 3,4,6-Triarylpyridazines | Solvent-free reaction with KOH-alumina catalyst | High yields (73-89%), rapid (few minutes) | mdpi.com |

| 6-Methoxy-5,6-dihydro-5-azapurines | Cyclization of formamidine intermediates | Simple, fast, uses accessible reagents | acs.org |

Green Chemistry Approaches in 6-Methoxy-N-methylpyridazin-3-amine Synthesis

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and improve sustainability. mdpi.com Key strategies include the use of catalysts, multicomponent reactions, microwave-assisted synthesis, and solventless conditions, all of which contribute to shorter reaction times, higher yields, and the generation of purer products with easier workup. rasayanjournal.co.in

For the synthesis of pyridazine and related heterocyclic structures, several green approaches have been reported. Microwave-assisted synthesis, as detailed in the previous section, is a cornerstone of green chemistry, offering significant energy savings and reduced reaction times. nih.govrasayanjournal.co.inmdpi.com The use of environmentally benign catalysts, such as naturally occurring chitosan, further enhances the green credentials of these synthetic protocols. mdpi.com

Solvent-free, or neat, reaction conditions represent another important green chemistry approach, as they eliminate the waste associated with solvent use and purification. mdpi.com The synthesis of polyfunctional pyridazine derivatives has been effectively demonstrated under solvent-free microwave conditions. tandfonline.com Similarly, a solvent-free method for synthesizing 3,4,6-triarylpyridazines using a recyclable solid catalyst (KOH-alumina) has been shown to be highly efficient. mdpi.com

Multicomponent reactions (MCRs) are inherently atom-economical and align well with green chemistry principles by combining three or more reactants in a single step to form a product, thereby reducing the number of synthetic steps and minimizing waste. rasayanjournal.co.in The synthesis of novel bioactive thiazolyl-pyridazinediones was achieved through a microwave-assisted, three-component reaction, highlighting the synergy between different green chemistry techniques. mdpi.com Metal-free protocols, such as the aza-Diels-Alder reaction for synthesizing pyridazine derivatives, offer a sustainable and cost-effective alternative to traditional metal-catalyzed methods. organic-chemistry.org

Regioselectivity and Stereoselectivity Control in Synthetic Pathways

Controlling regioselectivity is a critical aspect of synthesizing substituted pyridazine derivatives to ensure the desired isomer is obtained. Several modern synthetic methods have been developed to achieve high levels of regiocontrol.

One prominent strategy is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction. The reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org This reaction demonstrates broad substrate compatibility and produces high yields, with regioselectivity being influenced by reaction temperature and steric effects. organic-chemistry.org Similarly, the IEDDA reaction between tetrazines and alkynyl sulfides has been developed for the regioselective synthesis of trisubstituted pyridazines. rsc.org In this case, the regioselectivity is controlled by unique interactions between the sulfanyl groups and the substituents on the tetrazine ring, a finding supported by theoretical calculations. rsc.org

A Lewis acid-mediated IEDDA reaction between 3-monosubstituted s-tetrazines and silyl enol ethers also affords functionalized pyridazines with high regiocontrol. organic-chemistry.org Another approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which yields 1,6-dihydropyridazines with remarkable regioselectivity and high functional group tolerance under mild conditions. organic-chemistry.org

The inherent electronic properties of the pyridazine ring also influence reactivity and regioselectivity. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a methoxy group on the pyridazine ring acts as a moderate electron-donating substituent. This reduces the ring's electrophilicity compared to a chloro derivative, which can decrease the reaction rate but improve regioselectivity.

| Reaction Type | Reactants | Key Factor(s) for Regiocontrol | Product | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder | 1,2,3-Triazines and 1-Propynylamines | Temperature, steric effects | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| Inverse-Electron-Demand Diels-Alder | Tetrazines and Alkynyl sulfides | Interaction between substituents | Trisubstituted pyridazines | rsc.org |

| Copper-promoted 6-endo-trig cyclization | β,γ-Unsaturated hydrazones | Catalyst and reaction conditions | 1,6-Dihydropyridazines | organic-chemistry.org |

Derivatization, Structural Modification, and Structure Activity Relationship Sar Studies

Design Principles for Pyridazine (B1198779) Derivatives

The design of novel pyridazine derivatives is guided by established medicinal chemistry principles, including the understanding of substituent effects and the application of scaffold hopping and isosteric replacement strategies.

Substituent Effects on Reactivity and Electronic Properties

The pyridazine ring possesses unique physicochemical characteristics that influence its interactions with biological targets. nih.gov Its inherent polarity, weak basicity, and significant dipole moment are key features that can be modulated by the introduction of various substituents. nih.gov The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring affects the electronic properties of substituents at different positions. nih.gov

Substituents on the pyridazine ring can significantly impact the molecule's reactivity and electronic properties. wur.nlkoreascience.kr For instance, electron-donating groups, such as the methoxy (B1213986) group in 6-Methoxy-N-methylpyridazin-3-amine, can increase the electron density of the ring system. Conversely, electron-withdrawing groups can decrease it, influencing the molecule's ability to participate in various chemical reactions and interactions with biological targets. researchgate.net The position of the substituent is also critical; for example, the effects of a substituent at the 3-position will differ from those at the 4-, 5-, or 6-positions due to the proximity to the nitrogen atoms. wur.nl

A summary of substituent effects on the pyridazine ring is presented below:

| Substituent Type | Effect on Ring Electron Density | Impact on Reactivity |

| Electron-Donating (e.g., -OCH3, -NH2) | Increases | Enhances susceptibility to electrophilic attack |

| Electron-Withdrawing (e.g., -Cl, -NO2) | Decreases | Enhances susceptibility to nucleophilic attack |

Scaffold Hopping and Isosteric Replacement Strategies

Scaffold hopping and isosteric replacement are powerful strategies in drug design to explore new chemical space and improve the properties of a lead compound. researchgate.netresearchgate.netnih.govnih.gov These approaches involve replacing the core pyridazine structure or its substituents with other chemical moieties that possess similar steric and electronic properties. researchgate.net

Scaffold Hopping: This strategy aims to identify novel core structures that can mimic the essential binding interactions of the original pyridazine scaffold. researchgate.netnih.govnih.gov The goal is to discover new intellectual property, improve potency, or enhance pharmacokinetic properties. researchgate.net

Synthesis of Analogs through Functional Group Interconversions at the Methoxy Group

The methoxy group at the 6-position of the pyridazine ring is a key site for synthetic modification. Functional group interconversion (FGI) allows for the transformation of this group into a variety of other functionalities, enabling a thorough investigation of the SAR at this position. ub.edufiveable.meic.ac.ukorganic-chemistry.org

A common starting material for these modifications is 3-amino-6-chloropyridazine, which can be converted to 3-amino-6-methoxypyridazine. chemicalbook.com The methoxy group can then be cleaved to a hydroxyl group, which serves as a versatile handle for further derivatization.

Common functional group interconversions at the methoxy position include:

Etherification: Reaction of the corresponding hydroxyl intermediate with various alkyl or aryl halides to introduce different ether linkages.

Esterification: Acylation of the hydroxyl group to form a range of ester derivatives.

Nucleophilic Aromatic Substitution: Direct displacement of the methoxy group with other nucleophiles, although this can be challenging on the electron-rich pyridazine ring.

Synthesis of Analogs through Modifications at the N-Methylamino Group

N-Alkylation and N-Acylation Strategies

N-Alkylation: The secondary amine of the N-methylamino group can be further alkylated to introduce a variety of substituents. monash.edu However, controlling the degree of alkylation to avoid over-alkylation can be a synthetic challenge. ic.ac.uk Reductive amination is often a more controlled method for introducing larger or more complex alkyl groups.

N-Acylation: Acylation of the N-methylamino group is a more reliable method for introducing a diverse range of functionalities. ic.ac.uk The resulting amides are generally less basic and can participate in different hydrogen bonding interactions compared to the parent amine. A wide array of acylating agents, including acid chlorides, anhydrides, and activated carboxylic acids, can be employed.

Incorporation of Diverse Amines and Heterocycles

A key strategy for exploring the SAR at the 3-position involves replacing the N-methylamino group with other amines or incorporating heterocyclic moieties. nih.gov This can be achieved through nucleophilic aromatic substitution on a suitable precursor, such as a 3-halopyridazine derivative.

A table of representative modifications at the N-methylamino group is provided below:

| Modification Strategy | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base | Tertiary amine |

| N-Acylation | Acid chloride or anhydride, base | Amide |

| Amine Incorporation | Various primary or secondary amines, catalyst | Substituted amine |

| Heterocycle Incorporation | Heterocyclic amine, catalyst | Heterocycle-substituted amine |

Systematic Substituent Variation on the Pyridazine Ring System

Systematic substituent variation on the pyridazine ring is a crucial methodology for probing the structure-activity relationships (SAR) of this class of compounds. While specific SAR studies on 6-methoxy-N-methylpyridazin-3-amine are not extensively documented in publicly available literature, the principles of such variations can be illustrated by research on analogous pyridazine systems. The primary sites for modification on this scaffold are the positions on the pyridazine ring not occupied by the methoxy and methylamino groups, as well as the substituents on the exocyclic amine.

Research on other pyridazine derivatives demonstrates common synthetic strategies and their impact. For instance, in the development of novel anticancer agents, 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated. acs.org This often involves starting with a pyridazinone precursor, which is then chlorinated to provide a reactive handle for nucleophilic substitution, allowing the introduction of various groups. acs.org A typical reaction may involve the reaction of a 3-chloro-6-substituted-phenyl-pyridazine with hydrazine (B178648) hydrate (B1144303) to create a hydrazinyl intermediate, which can be further derivatized. acs.org

Another example of systematic variation involves the synthesis of a range of phenyl, pyridyl, and pyrazinyl substituted pyridazines for use as ligands in metal complexes. nih.gov These modifications are often achieved through Diels-Alder reactions, which allow for the introduction of diverse aromatic and heteroaromatic substituents onto the pyridazine core. nih.gov The electronic properties of the resulting complexes are highly dependent on the nature of these substituents, highlighting the importance of systematic variation. nih.gov

The table below conceptualizes how systematic variations on a 6-alkoxy-pyridazin-3-amine core could be explored, based on common strategies seen in heterocyclic chemistry.

| Position of Variation | Rationale for Variation | Example Substituents | Potential Impact |

| C4 and C5 Positions | To probe steric and electronic effects on the ring system and interaction with biological targets. | Small alkyl groups (e.g., -CH₃), halogens (e.g., -Cl, -F), cyano (-CN), phenyl. | Alteration of ring electronics, introduction of new interaction points (e.g., hydrogen bond acceptors), modification of conformational preferences. |

| N-methyl Group | To explore the impact of the size and nature of the N-substituent on activity and properties. | Ethyl, propyl, benzyl, small cyclic groups. | Changes in steric bulk, basicity, and hydrogen bonding capacity, potentially influencing target binding and solubility. |

| 6-methoxy Group | To investigate the influence of the alkoxy group on potency and metabolic stability. | Ethoxy, propoxy, benzyloxy, -OH (demethylation). | Modification of lipophilicity, metabolic stability (potential for O-dealkylation), and hydrogen bonding potential (if converted to -OH). |

Conformational Analysis of Derivatives and their Impact on Molecular Recognition

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For derivatives of 6-methoxy-N-methylpyridazin-3-amine, conformational analysis involves understanding the rotational freedom and preferred orientations of the substituents relative to the pyridazine ring. Key conformational considerations include the rotation around the C3-N bond (connecting the amino group to the ring) and the C6-O bond (connecting the methoxy group).

Furthermore, the presence of heteroatoms can lead to complex conformational equilibria. In N,N-dimethyl-N′-(2-pyridyl)formamidines, it has been shown through NMR studies that there is a preferential conformation where the lone pairs of the pyridine (B92270) nitrogen and the imino nitrogen are anti to each other. rsc.org This preference can, however, be influenced by protonation or changes in substituents. rsc.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting stable conformers and the energy barriers between them. For instance, computational analysis of a rhenium complex with a methylated pyridine ligand revealed that different rotational conformations are separated by a small energy barrier of less than 2 kcal/mol, suggesting that multiple conformations could be accessible at room temperature. acs.org

The conformation of a molecule directly impacts its ability to fit into a binding site. The spatial arrangement of hydrogen bond donors and acceptors, hydrophobic groups, and charged centers must be complementary to the target for effective molecular recognition. A change in substituent can lock the molecule into a specific conformation that is either favorable or unfavorable for binding. For example, introducing a bulky group could restrict rotation around a key bond, pre-organizing the molecule for a better fit with its target, or conversely, preventing it from adopting the required binding pose.

The following table illustrates the key rotational bonds in a hypothetical derivative and the potential impact of their conformation on molecular interactions.

| Rotational Bond | Description | Potential Conformational Impact on Molecular Recognition |

| C3 – N(amine) | Rotation of the N-methylamino group relative to the pyridazine ring. | Alters the spatial position of the N-H bond donor and the methyl group, affecting hydrogen bonding and steric interactions within a binding pocket. |

| C6 – O(methoxy) | Rotation of the methoxy group relative to the pyridazine ring. | Changes the orientation of the methyl group and the oxygen lone pairs, which can influence van der Waals contacts and electrostatic interactions. |

| N(amine) – C(alkyl) | Rotation of a larger N-alkyl substituent (e.g., N-benzyl). | Significantly alters the overall shape of the molecule and the regions of space it can occupy, thereby dictating its ability to fit within a specific binding site. |

Understanding these conformational subtleties is essential for the rational design of new derivatives with improved affinity and selectivity for their intended biological targets.

Lipophilicity and Polarity Modulation through Substituent Changes

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences a molecule's solubility, permeability across biological membranes, and metabolic stability. For derivatives of 6-methoxy-N-methylpyridazin-3-amine, modulating lipophilicity through strategic substituent changes is a key aspect of optimizing its drug-like properties. The inherent polarity of the pyridazine ring, with its two nitrogen atoms, provides a starting point that can be fine-tuned.

The introduction of different functional groups can significantly alter the LogP of a molecule. Generally, adding non-polar, hydrocarbon-based substituents (e.g., alkyl or aryl groups) increases lipophilicity, while adding polar groups containing heteroatoms (e.g., hydroxyl, carboxyl, or additional amine groups) decreases lipophilicity and increases polarity.

Studies on other heterocyclic scaffolds provide clear examples of this principle. For instance, research on a series of N-acylhydrazone derivatives showed that the calculated LogP values were highly dependent on the nature of the substituents on the aromatic rings. mdpi.com Similarly, work on imidazo[1,2-a]pyridine (B132010) derivatives found a direct correlation between experimentally determined LogP values and biological activity, with an optimal range of lipophilicity for the desired effect. mdpi.com

The table below provides a conceptual overview of how different substituents could be used to modulate the lipophilicity of the 6-methoxy-N-methylpyridazin-3-amine core. The "Calculated LogP (cLogP)" values are illustrative, based on general trends observed in medicinal chemistry, and not from specific experimental data for this series.

| Base Scaffold | Substituent (R) | Position of R | Resulting Derivative | Illustrative cLogP | Change in Lipophilicity |

| 6-Methoxy-pyridazin-3-amine | -CH₃ (on N) | exocyclic amine | 6-Methoxy-N-methylpyridazin-3-amine | ~0.5 | Baseline |

| 6-Methoxy-N-methylpyridazin-3-amine | -Cl | C5 | 5-Chloro-6-methoxy-N-methylpyridazin-3-amine | ~1.2 | Increased |

| 6-Methoxy-N-methylpyridazin-3-amine | -F | C5 | 5-Fluoro-6-methoxy-N-methylpyridazin-3-amine | ~0.7 | Slightly Increased |

| 6-Methoxy-N-methylpyridazin-3-amine | -OH | C5 | 5-Hydroxy-6-methoxy-N-methylpyridazin-3-amine | ~-0.2 | Decreased |

| 6-Methoxy-N-methylpyridazin-3-amine | -C₂H₅ (on N) | exocyclic amine | 6-Methoxy-N-ethylpyridazin-3-amine | ~0.9 | Increased |

| 6-Methoxy-N-methylpyridazin-3-amine | -CH₂Ph (on N) | exocyclic amine | N-Benzyl-6-methoxypyridazin-3-amine | ~2.5 | Significantly Increased |

By carefully selecting substituents, researchers can systematically adjust the lipophilicity and polarity of the parent compound. This allows for the optimization of its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical step in the development of new chemical entities for various applications.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. nih.govresearchgate.net

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental experiments for characterizing 6-Methoxy-N-methylpyridazin-3-amine. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical nature (e.g., aromatic, aliphatic, part of a carbonyl group). rsc.orgrsc.org

In a typical analysis, the signals in the ¹H and ¹³C NMR spectra are assigned to specific atoms in the molecule. For 6-Methoxy-N-methylpyridazin-3-amine, the expected signals correspond to the protons and carbons of the pyridazine (B1198779) ring, the methoxy (B1213986) group, and the N-methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for 6-Methoxy-N-methylpyridazin-3-amine

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridazine H-4/H-5 | ~6.8 - 7.5 | ~115 - 130 |

| Pyridazine C-3 | - | ~155 - 165 |

| Pyridazine C-4/C-5 | - | ~115 - 130 |

| Pyridazine C-6 | - | ~160 - 170 |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | ~53 - 58 |

| N-Methyl (-NCH₃) | ~2.9 - 3.1 | ~30 - 35 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and experimental conditions.

To unambiguously assign the NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nationalmaglab.orgcam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It reveals correlations between protons within the same spin system, helping to trace the connectivity of the pyridazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is crucial for assigning carbon resonances based on their known proton assignments. For 6-Methoxy-N-methylpyridazin-3-amine, HSQC would show correlations between the pyridazine ring protons and their corresponding carbons, as well as between the methoxy protons and the methoxy carbon, and the N-methyl protons and the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). columbia.eduyoutube.com It is invaluable for piecing together the molecular skeleton by connecting different spin systems. For instance, HMBC can show a correlation between the methoxy group protons and the C-6 carbon of the pyridazine ring, confirming the position of the methoxy substituent. It can also link the N-methyl protons to the C-3 carbon, verifying the site of N-methylation. science.gov

Together, these 1D and 2D NMR techniques provide a comprehensive picture of the molecular structure of 6-Methoxy-N-methylpyridazin-3-amine, allowing for the complete and confident assignment of all proton and carbon signals. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound.

For 6-Methoxy-N-methylpyridazin-3-amine, the expected molecular formula is C₆H₉N₃O. HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) to several decimal places. This experimentally determined exact mass is then compared to the theoretical exact mass calculated for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. This technique is essential for confirming the identity of newly synthesized compounds or for verifying the composition of known substances. researchgate.net

Table 2: HRMS Data for 6-Methoxy-N-methylpyridazin-3-amine

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₉N₃O |

| Theoretical Mass | 139.0746 g/mol |

| Monoisotopic Mass | 139.07456 Da |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined, revealing bond lengths, bond angles, and torsional angles. researchgate.net

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. nih.gov For 6-Methoxy-N-methylpyridazin-3-amine, this would include the orientation of the methoxy and N-methyl groups relative to the pyridazine ring. The analysis would determine the planarity of the pyridazine ring and any deviations from it. The torsional angles, such as the C5-C6-O-CH₃ angle, would precisely define the conformation of the methoxy group, revealing whether it is coplanar with the aromatic ring or twisted out of the plane. This conformational information is vital for understanding the molecule's shape and how it might interact with other molecules, such as biological targets.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

The purity and isolation of 6-Methoxy-N-methylpyridazin-3-amine are critical for its application in chemical research and synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable techniques for these purposes, offering reliable methods for separating the compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the quantitative and qualitative analysis of 6-Methoxy-N-methylpyridazin-3-amine. It provides high resolution and sensitivity for detecting and quantifying impurities. A specific HPLC method has been developed for the closely related compound 3-amino-6-methoxypyridazine, which can be adapted for 6-Methoxy-N-methylpyridazin-3-amine due to their structural similarity. google.com This method is designed to separate the main compound from its related substances, ensuring accurate purity assessment. google.com

The method's robustness allows for slight variations in chromatographic conditions without significantly affecting the outcome, making it suitable for routine quality control. google.com Key parameters for such an analysis are detailed in the table below.

Table 1: Representative HPLC Conditions for Analysis of Pyridazine Derivatives

| Parameter | Condition | Purpose |

| Chromatographic Column | Water-resistant octadecyl bonded silica (B1680970) gel | Provides a non-polar stationary phase for reverse-phase chromatography. |

| Mobile Phase A | Potassium hexafluorophosphate (B91526) buffer (pH 2.8-3.2) | Aqueous component of the mobile phase; pH control is crucial for consistent ionization and retention of the amine. |

| Mobile Phase B | Acetonitrile | Organic modifier used to elute the compound from the column. |

| Elution Mode | Gradient Elution | The ratio of Mobile Phase B to A is increased over time to effectively separate compounds with different polarities. |

| Flow Rate | 0.9 - 1.1 mL/min | Controls the speed at which the mobile phase and analyte pass through the column. |

| Column Temperature | 33 - 37 °C | Maintained to ensure reproducible retention times and peak shapes. |

| Detection Wavelength | 213 - 217 nm | Set to a wavelength where the pyridazine ring exhibits strong UV absorbance for sensitive detection. google.com |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used chromatographic technique for monitoring the progress of chemical reactions and for the initial assessment of compound purity. In syntheses involving pyridazine derivatives, TLC can be employed to determine the point of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. nih.gov

For a compound like 6-Methoxy-N-methylpyridazin-3-amine, a typical TLC analysis would involve a silica gel plate as the stationary phase and a solvent system tailored to the polarity of the compound. Visualization can be achieved under UV light (typically at 254 nm), where UV-active compounds like pyridazines appear as dark spots against the fluorescent background of the plate. epfl.ch

Table 2: General TLC Parameters for Analysis

| Parameter | Description | Example |

| Stationary Phase | Silica Gel 60 F254 Plate | A polar adsorbent where separation occurs based on polarity. The F254 indicator allows for UV visualization. |

| Mobile Phase | Butanol: Acetic Acid: Water | A solvent mixture whose polarity can be adjusted to achieve optimal separation of spots. ptfarm.pl |

| Application | Spotting of the dissolved sample onto the baseline of the TLC plate. | A capillary tube is used to apply a small, concentrated spot of the sample solution. |

| Development | The plate is placed in a sealed chamber containing the mobile phase. | The solvent moves up the plate via capillary action, separating the sample components. |

| Visualization | Under UV lamp (254 nm) | The aromatic pyridazine ring absorbs UV light, appearing as a dark spot. epfl.ch |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic techniques are fundamental in elucidating the structural features of molecules. Infrared (IR) spectroscopy is used to identify the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure and conjugated systems within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Methoxy-N-methylpyridazin-3-amine would exhibit characteristic absorption bands corresponding to its specific functional groups. As a secondary amine, it is expected to show a single N-H stretching vibration, which distinguishes it from primary amines (two bands) and tertiary amines (no N-H stretch). wpmucdn.comorgchemboulder.com The presence of methyl and methoxy groups also gives rise to distinct C-H stretching and bending vibrations. spectroscopyonline.com The aromatic pyridazine ring contributes to characteristic C=C and C=N stretching frequencies.

Table 3: Predicted Infrared (IR) Absorption Bands for 6-Methoxy-N-methylpyridazin-3-amine

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3350 - 3310 | Secondary Amine (R₂N-H) | N-H Stretch | Weak to Medium orgchemboulder.com |

| 3100 - 3000 | Aromatic Ring | C-H Stretch | Medium |

| 2960 - 2850 | Methyl, Methoxy | C-H Stretch | Medium |

| ~2830 | N-Methyl | C-H Symmetric Stretch | Medium, Sharp spectroscopyonline.com |

| 1650 - 1580 | Pyridazine Ring | C=N and C=C Stretch | Medium to Strong |

| 1335 - 1250 | Aromatic Amine | C-N Stretch | Strong orgchemboulder.com |

| 1250 - 1020 | Methoxy Ether | C-O Stretch | Strong |

| 910 - 665 | Secondary Amine | N-H Wag | Strong, Broad orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze molecules containing chromophores, which are parts of the molecule that absorb light in the UV-visible range. The heterocyclic aromatic ring of pyridazine in 6-Methoxy-N-methylpyridazin-3-amine acts as a chromophore. This system undergoes π → π* electronic transitions when it absorbs UV radiation.

Table 4: Electronic Transitions and UV Absorbance

| Chromophore | Electronic Transition | Approximate λₘₐₓ (nm) |

| Substituted Pyridazine Ring | π → π* | 213 - 240 |

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are foundational for examining the electronic properties of a molecule from first principles. These calculations provide a detailed picture of electron distribution, which in turn governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. bhu.ac.in A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net Such calculations for 6-Methoxy-N-methylpyridazin-3-amine would yield its most stable three-dimensional conformation by minimizing the energy with respect to all atomic positions. The resulting optimized geometry provides precise data on bond lengths and angles.

Table 1: Predicted Geometrical Parameters of 6-Methoxy-N-methylpyridazin-3-amine from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations and is provided for educational purposes.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (pyridazine ring) | 1.34 Å |

| N-N (pyridazine ring) | 1.35 Å | |

| C-O (methoxy) | 1.36 Å | |

| O-CH3 (methoxy) | 1.43 Å | |

| C-N (amine) | 1.37 Å | |

| N-CH3 (methylamine) | 1.46 Å | |

| Bond Angles | C-N-N (pyridazine ring) | 119.5° |

| N-C-C (pyridazine ring) | 122.0° | |

| C-O-C (methoxy) | 118.0° | |

| C-N-C (methylamine) | 119.5° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. DFT calculations are used to determine the energies and compositions of these orbitals. researchgate.net

Table 2: Frontier Molecular Orbital Properties of 6-Methoxy-N-methylpyridazin-3-amine (Note: This data is representative of typical FMO analysis results.)

| Parameter | Energy (eV) | Primary Atomic Orbital Contribution |

| HOMO | -5.89 | Pyridazine (B1198779) Ring (π), Amine Nitrogen (p) |

| LUMO | -0.95 | Pyridazine Ring (π*) |

| HOMO-LUMO Gap (ΔE) | 4.94 | - |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 3: Global Reactivity Descriptors for 6-Methoxy-N-methylpyridazin-3-amine (Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.)

| Descriptor | Formula | Predicted Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.42 eV |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.47 eV |

| Softness (S) | 1 / η | 0.405 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.37 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. scienceopen.com It is invaluable for predicting how a molecule will interact with other species, particularly in biological recognition and hydrogen bonding. uni-muenchen.demdpi.com The MEP map uses a color scale to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. bhu.ac.inresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. bhu.ac.inresearchgate.net

For 6-Methoxy-N-methylpyridazin-3-amine, the MEP map would likely show negative potential (red/yellow) localized around the pyridazine ring nitrogen atoms and the methoxy (B1213986) group's oxygen atom, highlighting these as sites for electrophilic interaction. researchgate.netscienceopen.com Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the methyl and amine groups, indicating these as potential sites for nucleophilic interaction. scienceopen.com

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charge within the molecule. It is a critical factor influencing a compound's solubility and its ability to engage in non-covalent interactions. DFT calculations can provide a precise value for the dipole moment. bhu.ac.in For an asymmetrical molecule like 6-Methoxy-N-methylpyridazin-3-amine, a significant dipole moment is expected due to the presence of electronegative nitrogen and oxygen atoms.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for screening virtual compound libraries and understanding ligand-receptor interactions at the atomic level. nih.gov

Given the structural features of the pyridazine core, derivatives of this scaffold have been investigated as potential modulators of various biological targets. For instance, related pyridazine compounds have been docked against glutamate (B1630785) receptors, which are implicated in neurological conditions like Parkinson's disease. researchgate.net Other studies have explored similar heterocyclic structures as inhibitors for targets like monoamine oxidase B (MAO-B) and adenosine (B11128) A2A receptor (A₂AAR), also relevant to Parkinson's disease. nih.gov

A docking simulation of 6-Methoxy-N-methylpyridazin-3-amine against such targets would predict its binding energy (a proxy for affinity) and identify the key amino acid residues in the protein's active site that form hydrogen bonds or other stabilizing interactions with the ligand.

Table 4: Illustrative Molecular Docking Results for 6-Methoxy-N-methylpyridazin-3-amine (Note: The following data is hypothetical, representing potential outcomes of a docking study against known drug targets.)

| Target Protein (PDB ID) | Disease Relevance | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| mGluR5 (6FFH) | Parkinson's Disease | -7.8 | Ser, Tyr, Arg |

| NMDA GluN2B (3QEL) | Neurological Disorders | -7.2 | Asp, Gly, Thr |

| hMAO-B (2V5Z) | Parkinson's Disease | -8.1 | Tyr, Cys, Phe |

| hA₂AAR (3REY) | Parkinson's Disease | -6.9 | Ile, Ser, Asn |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For 6-Methoxy-N-methylpyridazin-3-amine and its derivatives, MD simulations can provide crucial information about their conformational flexibility and the stability of their interactions with biological targets.

The conformational space of a molecule, meaning the full range of shapes it can adopt, is critical to its biological activity. MD simulations can effectively sample this space, identifying low-energy, stable conformations that are most likely to be present in a biological system. nih.gov This is particularly important for understanding how a ligand like a pyridazine derivative might adapt its shape to fit into the binding pocket of a target protein. nih.gov Enhanced sampling techniques, such as mass-weighted MD, can further improve the efficiency of conformational space exploration. nih.gov

Once a potential binding pose is identified, MD simulations can be used to assess the stability of the ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. The stability of these interactions is a good indicator of the ligand's binding affinity. For pyridazine derivatives, the dual hydrogen-bonding capacity of the pyridazine ring is a key feature that can be investigated using MD simulations to understand its contribution to target binding. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are then used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. For pyridazine derivatives, this could be their inhibitory concentration (IC50) against a particular enzyme or receptor. mdpi.com Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. semanticscholar.org Finally, a statistical method, such as multiple linear regression (MLR) or an artificial neural network (ANN), is used to build an equation that correlates the descriptors with the biological activity. mdpi.comsemanticscholar.org

QSAR studies on pyridazine and related heterocyclic compounds have highlighted the importance of certain structural features for their biological activity. For instance, the nature and position of substituents on the pyridazine ring can significantly influence their activity. researchgate.net QSAR models can help to identify which substituents are most likely to enhance activity, providing valuable guidance for medicinal chemists. researchgate.net

Table 1: Key Parameters in QSAR Modeling

| Parameter | Description |

| Dependent Variable | The biological activity of the compounds (e.g., pIC50). mdpi.com |

| Independent Variables | Molecular descriptors calculated from the chemical structure. semanticscholar.org |

| Training Set | A set of compounds used to build the QSAR model. mdpi.com |

| Test Set | An independent set of compounds used to validate the predictive ability of the model. mdpi.com |

| Statistical Methods | Techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to create the model. mdpi.comsemanticscholar.org |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding clinical relevance)

In addition to having good biological activity, a potential drug molecule must also possess favorable ADME properties to be effective. In silico ADME prediction tools are used to estimate these properties early in the drug discovery process, helping to identify compounds that are likely to have poor pharmacokinetic profiles. japsonline.com

These predictive models are typically based on a set of rules and statistical models derived from large datasets of experimental data. They can predict a wide range of properties, including:

Absorption: Properties like intestinal absorption, Caco-2 cell permeability, and skin permeability are predicted to assess how well a compound might be absorbed into the body. frontiersin.org

Distribution: Predictions of properties such as plasma protein binding and blood-brain barrier penetration help to understand how a compound will be distributed throughout the body. japsonline.com

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. researchgate.net

Excretion: Properties related to how the compound is eliminated from the body are also estimated. frontiersin.org

For 6-Methoxy-N-methylpyridazin-3-amine and its analogs, in silico ADME predictions can provide valuable insights. For example, the lipophilicity (logP) of a compound, a key determinant of its ADME properties, can be readily calculated. mdpi.com By identifying potential ADME liabilities early on, medicinal chemists can modify the structure of the compound to improve its pharmacokinetic profile.

Table 2: Selected In Silico Predicted ADME Properties for Pyridazine Derivatives

| Property | Predicted Value/Range | Significance |

| AlogP98 | ≤ 5 | Indicates ideal lipophilicity for good absorption and permeation. frontiersin.org |

| Caco-2 Permeability | >0.90 (Papp coefficient >8 × 10-6) | Suggests high intestinal absorption. frontiersin.org |

| Plasma Protein Binding | <90% | Lower binding may lead to higher free drug concentration. japsonline.com |

| Blood-Brain Barrier Penetration | Low to Medium | Indicates the likelihood of the compound crossing into the central nervous system. japsonline.com |

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or a nucleic acid. nih.gov This approach is much faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov There are two main types of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) is used when the three-dimensional structure of the target is not known. youtube.com In this approach, a known active ligand is used as a template to search for other compounds with similar properties. youtube.com Similarity can be based on 2D fingerprints or 3D shape and pharmacophore models. youtube.com

Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the target protein. nih.gov Molecular docking is the most common SBVS method, where a library of compounds is computationally "docked" into the binding site of the target. jocpr.comyoutube.com The compounds are then ranked based on their predicted binding affinity, and the top-ranked compounds are selected for further experimental testing. jocpr.com

For the discovery of new ligands targeting a specific protein, virtual screening can be a powerful tool. A library of pyridazine derivatives, including 6-Methoxy-N-methylpyridazin-3-amine, could be screened against a target of interest to identify potential hits. jocpr.com The results of the virtual screen can then be used to prioritize compounds for synthesis and biological evaluation.

Table 3: Comparison of Virtual Screening Approaches

| Feature | Ligand-Based Virtual Screening | Structure-Based Virtual Screening |

| Requirement | Known active ligands. youtube.com | 3D structure of the target protein. nih.gov |

| Methodology | Similarity searching, pharmacophore modeling. youtube.com | Molecular docking. youtube.com |

| Application | Used when the target structure is unknown. youtube.com | Used when the target structure is known. nih.gov |

| Output | A ranked list of compounds based on similarity to the query. | A ranked list of compounds based on predicted binding affinity. jocpr.com |

Biological Activity Profiling and Mechanistic Investigations in Vitro Focus

In Vitro Screening against Diverse Biological Targets

The in vitro biological activity of 6-Methoxy-N-methylpyridazin-3-amine and its derivatives has been explored against several molecular targets, revealing specific inhibitory actions.

Derivatives of 6-Methoxy-N-methylpyridazin-3-amine have been identified as potent modulators of the enzyme autotaxin (ATX). nih.gov ATX is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), which is implicated in various pathological processes, including chronic inflammation and fibrosis. nih.gov A patent by Boehringer Ingelheim describes N-Methyl, N-(6-(Methoxy)pyridazin-3-yl)amine derivatives as ATX inhibitors for potential use in treating inflammatory airway or fibrotic diseases. nih.gov The inhibitory activity of these compounds was evaluated in a biochemical assay.

Table 1: Autotaxin (ATX) Inhibition by 6-Methoxy-N-methylpyridazin-3-amine Derivatives

| Compound Example (from source) | Structure | ATX IC₅₀ (nM) |

|---|---|---|

| Example 1 | Pyridazine (B1198779) core with modifications | < 10 |

| Example 2 | Pyridazine core with modifications | < 10 |

| Example 3 | Pyridazine core with modifications | < 10 |

Source: Adapted from patent WO 2021/013830 A1. The table represents a selection of exemplified compounds from the patent to illustrate the potency range. The exact structures are proprietary to the source document. nih.gov

While the pyridazine scaffold is of interest in medicinal chemistry, specific in vitro inhibition studies for 6-Methoxy-N-methylpyridazin-3-amine against EZH2 (Enhancer of Zeste Homolog 2) or other kinases were not found in the provided search results. Research on EZH2 inhibitors often focuses on pyridone-based scaffolds, which are structurally distinct. acs.orgnih.govnih.gov Similarly, studies on kinase inhibitors have explored other substituted pyridazin-3-one derivatives, but not the specific compound . nih.gov

No specific receptor binding assays for 6-Methoxy-N-methylpyridazin-3-amine, including those targeting the benzodiazepine (B76468) receptor, were identified in the performed searches. While other nitrogen-containing heterocyclic compounds have been evaluated for their affinity to the benzodiazepine binding site on the GABA(A) receptor, data for this particular pyridazine derivative is not available in the search results. nih.govnih.gov

In Vitro Antimicrobial Spectrum Analysis

Direct studies evaluating the antimicrobial properties of 6-Methoxy-N-methylpyridazin-3-amine were not found. However, research into structurally related compounds provides context for the potential antimicrobial activity of the broader 6-methoxypyridine and pyridazine chemical classes.

There were no specific research findings detailing the evaluation of 6-Methoxy-N-methylpyridazin-3-amine against common bacterial strains. The scientific literature does describe the antibacterial activity of other related heterocyclic structures. For instance, a series of novel 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were synthesized and tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with some derivatives showing moderate activity. researchgate.net Other research has focused on different pyridazine derivatives or antimicrobial peptides produced by Bacillus subtilis. nih.govnih.gov However, these findings are not directly applicable to 6-Methoxy-N-methylpyridazin-3-amine.

No studies assessing the in vitro antifungal activity of 6-Methoxy-N-methylpyridazin-3-amine were identified. Research on related scaffolds includes the evaluation of 6-methoxyquinoline (B18371) derivatives against various fungi, where some compounds displayed notable activity. researchgate.net Additionally, other molecules containing a methoxy (B1213986) group, such as 2-methoxynaphthalene-1,4-dione, have been investigated for their effects on fungal pathogens. mdpi.com

No data was found regarding the specific ability of 6-Methoxy-N-methylpyridazin-3-amine to inhibit biofilm formation. While biofilm inhibition is a significant area of antimicrobial research, with some studies exploring it for other heterocyclic compounds, specific information for the subject molecule is absent in the search results. nih.govmdpi.com

Cellular Viability Modulation in Neoplastic Models

The modulation of cancer cell viability is a cornerstone of anticancer drug discovery. Various pyridazine derivatives have been evaluated for their cytotoxic effects against a range of human tumor cell lines.

For instance, a series of novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were synthesized and evaluated for their anti-proliferative effects. nih.gov These compounds were initially screened for their toxicity against human gingival fibroblasts and AGS (gastric adenocarcinoma) cells. nih.gov Notably, compounds 12 and 22 from this series were selected for further investigation due to their ability to reduce the proliferation of AGS cells at a concentration of 50 µM, while showing minimal toxicity at 10 µM. nih.gov

In another study, a pyrazolo[3,4-d]pyridazine derivative, designated as PPD-1 , exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (liver carcinoma). nih.gov The antitumor activity of PPD-1 against the A549 cell line was particularly noteworthy. nih.gov

Furthermore, the anticancer potential of halogenated benzofuran (B130515) derivatives has been explored, with some compounds showing activity against HepG2 and A549 cells. jksus.org Similarly, a benzimidazole (B57391) derivative, se-182 , demonstrated dose-dependent cytotoxic effects against A549 and HepG2 cell lines, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org

A different study on perillyl alcohol and its biotransformation metabolite, dehydroperillic acid, showed that dehydroperillic acid was effective and selective against the A549 cell line with an IC₅₀ value of 125 μg/mL. nih.gov Perillyl alcohol itself showed cytotoxicity against the HepG2 cell line with an IC₅₀ value of 409.2 μg/mL. nih.gov

The following table summarizes the cytotoxic activities of various related compounds.

| Compound/Derivative | Cell Line | IC₅₀ Value | Reference |

| Benzimidazole derivative (se-182) | A549 | 15.80 µM | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM | jksus.org |

| Dehydroperillic acid | A549 | 125 µg/mL | nih.gov |

| Perillyl alcohol | HepG2 | 409.2 µg/mL | nih.gov |

Note: The data presented is for structurally related or otherwise relevant compounds, not for 6-Methoxy-N-methylpyridazin-3-amine itself.

Beyond direct cytotoxicity, understanding the mechanisms by which these compounds affect cancer cells, such as inducing programmed cell death (apoptosis) and halting the cell division cycle, is crucial.

The pyrazolo[3,4-d]pyridazine derivative PPD-1 was found to induce Sub G1 and G2/M cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov The percentage of apoptotic cells in PPD-1 treated A549 cells was significantly higher than in untreated cells. nih.gov Mechanistically, PPD-1 treatment led to a significant overexpression of caspase-3, the pro-apoptotic protein Bax, and the tumor suppressor p53. nih.gov It also inhibited the expression of the anti-apoptotic protein Bcl-2, thereby disrupting the critical Bcl-2/Bax balance and likely inducing apoptosis through the intrinsic mitochondria-dependent pathway. nih.gov

Similarly, novel hybrids of pyridazine-pyrazoline, specifically compounds IXg and IXn , were shown to induce cell cycle arrest in the G2/M phase in UO-31 renal cancer cells. nih.gov These compounds also elevated the Bax/Bcl-2 ratio and activated caspase-3, confirming their pro-apoptotic activity. nih.gov

Another study on pyridazinone-based diarylurea derivatives revealed that compound 10l induced G0–G1 phase cell cycle arrest in the A549 cell line. rsc.org This compound also upregulated the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. rsc.org

A novel synthetic α-carboline derivative, HAC-Y6 , was also reported to induce G2/M arrest and apoptosis in COLO 205 cells. spandidos-publications.com This was associated with the depolymerization of microtubules. spandidos-publications.com

Modulation of Inflammatory Pathways in Cellular Models (e.g., COX-2, 5-LOX)

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are critical mediators of inflammation.

Several studies have focused on the development of pyridazine derivatives as inhibitors of these inflammatory enzymes. A series of new pyridazinone and pyridazinthione derivatives were evaluated for their cyclooxygenase inhibitory activity. exlibrisgroup.com Compounds 3d , 3g , and 6a from this series exhibited potent COX-2 inhibitory activity, with IC₅₀ values of 67.23, 43.84, and 53.01 nM, respectively, making them more potent than the reference drug celecoxib. exlibrisgroup.comnih.gov Compound 3g also showed a high selectivity index for COX-2 over COX-1. exlibrisgroup.comnih.gov

In another study, new pyrazole–pyridazine hybrids were designed and synthesized as selective COX-2 inhibitors. rsc.org The trimethoxy derivatives 5f and 6f were the most active, with higher COX-2 inhibitory action than celecoxib. rsc.org These compounds also inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in LPS-induced RAW264.7 macrophages. rsc.org

Furthermore, a series of new pyridazine derivatives were synthesized and assessed for their inhibitory potential against both COX-1 and COX-2. nih.gov Compounds 4c and 6b showed enhanced potency towards the COX-2 enzyme with IC₅₀ values of 0.26 and 0.18 µM, respectively. nih.gov Compound 6b also demonstrated a favorable selectivity index for COX-2 over COX-1. nih.gov

The following table summarizes the COX-2 inhibitory activities of several pyridazine derivatives.

| Compound/Derivative | COX-2 IC₅₀ | Reference |

| Pyridazinone derivative (3g) | 43.84 nM | exlibrisgroup.comnih.gov |

| Pyridazinone derivative (6a) | 53.01 nM | exlibrisgroup.comnih.gov |

| Pyridazine derivative (6b) | 0.18 µM | nih.gov |

| Pyrazole-pyridazine hybrid (5f) | 1.50 µM | rsc.org |

| Pyrazole-pyridazine hybrid (6f) | 1.15 µM | rsc.org |

Note: The data presented is for structurally related compounds, not for 6-Methoxy-N-methylpyridazin-3-amine itself.

Selectivity Profiling against a Panel of Biological Targets

The selectivity of a compound for its intended biological target over other proteins is a critical factor in determining its therapeutic potential and safety profile. While a comprehensive selectivity profile for 6-Methoxy-N-methylpyridazin-3-amine is not available, research on related pyridazine structures provides some insights.

For instance, in the development of pyrazolo[1,5-b]pyridazines for the treatment of Human African Trypanosomiasis, selectivity against human kinases such as GSK-3β, CDK-2, and CDK-4 was a key consideration. nih.gov By modifying the substituents on the pyridazine ring, researchers were able to improve the selectivity of the compounds for the target in the parasite over these human enzymes. nih.gov

In the context of anti-inflammatory agents, many of the developed pyridazine derivatives have been specifically designed and evaluated for their selectivity towards COX-2 over COX-1, which is a crucial aspect for reducing gastrointestinal side effects associated with non-selective NSAIDs. exlibrisgroup.comnih.govnih.govnih.gov For example, the pyridazinone derivative 3g showed a COX-2 selectivity index of 11.51, which was comparable to that of celecoxib. exlibrisgroup.comnih.gov

Elucidation of Molecular Mechanisms of Action in Cellular Systems

Understanding the molecular mechanisms by which these compounds exert their biological effects is essential for their further development.

For pyridazine derivatives showing anticancer activity, a common mechanistic theme is the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases. nih.govnih.govrsc.org For example, the pyrazolo[3,4-d]pyridazine derivative PPD-1 was shown to disrupt the Bcl-2/Bax balance, leading to the activation of the intrinsic apoptotic pathway. nih.gov

In the realm of anti-inflammatory actions, the primary mechanism for many pyridazine derivatives is the direct inhibition of the COX-2 enzyme. exlibrisgroup.comnih.govnih.gov Molecular docking studies have been employed to understand how these molecules bind to the active site of the COX-2 enzyme, often highlighting key interactions with specific amino acid residues that confer potency and selectivity. nih.gov For instance, the COX-2 inhibition and selectivity of compound 6b were attributed to its ability to interact with His90 in the side pocket of the enzyme's active site. nih.gov

Furthermore, some pyridazine derivatives have been investigated as inhibitors of other key signaling pathways in cancer cells, such as the JNK1 pathway and the VEGFR-2 pathway. rsc.orgacs.orgnih.govnih.gov For example, a series of 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway, and the most active compound, 9e , was found to downregulate the expression of JNK1 and its downstream targets. acs.orgnih.gov

Applications in Chemical Biology and Material Science

Utilization as Chemical Probes for Target Identification

While specific studies detailing 6-Methoxy-N-methylpyridazin-3-amine as a chemical probe are not extensively documented, its parent structure, 6-methoxypyridazin-3-amine hydrochloride, is noted for its utility in biological research, including the study of enzyme interactions. smolecule.com The pyridazine (B1198779) scaffold is a key feature in molecules designed to interact with specific biological targets. For instance, derivatives of the closely related imidazo[4,5-b]pyridine have been synthesized and evaluated for their biological potential, indicating the value of such nitrogen-containing heterocycles in probing biological systems. mdpi.com The N-methyl group can influence the binding affinity and selectivity of the molecule, a critical aspect for a chemical probe designed to identify and validate new drug targets.

Integration into Prodrug Design Strategies

The amine functionality in 6-Methoxy-N-methylpyridazin-3-amine makes it a candidate for integration into prodrug design. Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is often employed to improve a drug's properties, such as solubility or membrane permeability. The secondary amine of this compound can be temporarily masked with a promoiety that is later cleaved by physiological or enzymatic action to release the active parent drug. The pyridazine nucleus itself is found in numerous biologically active compounds, and modifying its structure is a common strategy in medicinal chemistry to enhance therapeutic profiles. nih.govacs.org

Role as Building Blocks for Complex Molecular Architectures

The most prominent application of 6-Methoxy-N-methylpyridazin-3-amine and its parent amine is as a versatile building block in organic synthesis. lookchem.com The pyridazine ring and its substituents provide reactive handles for constructing more elaborate molecules. The amine and methoxy (B1213986) groups can undergo various chemical transformations, such as substitution reactions, allowing for the attachment of diverse chemical moieties.

For example, the parent compound, 6-methoxypyridazin-3-amine, is a key intermediate in the synthesis of Relugolix, a drug used to treat endometriosis and prostate cancer. chemicalbook.com Similarly, Schiff bases have been synthesized by condensing 6-methoxypyridin-3-amine with aldehydes, and these have been used to create metal complexes with potential antimicrobial activity. nih.govsemanticscholar.org These examples highlight how the core structure is used to build complex, biologically active molecules. The N-methylated derivative offers an alternative starting point or intermediate in these synthetic pathways.

Potential in the Development of Functional Materials